molecular formula C36H62O31 B134578 Lantanose B CAS No. 145204-39-3

Lantanose B

Cat. No.: B134578
CAS No.: 145204-39-3
M. Wt: 990.9 g/mol
InChI Key: QOFRQWRQGKHJOD-JVUSUTMOSA-N
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Description

Lantanose B is an oligosaccharide first isolated from the roots of Lantana camara (common name: wild sage or五色梅) . It was identified as a novel compound in a 1992 phytochemical study, alongside lantanose A, through spectral analysis (1H-NMR, 13C-NMR) and derivatization . Structurally, this compound is characterized as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→4)-D-glucopyranose, distinguishing it from other oligosaccharides in its class . It exists as a white powder with a molecular formula of C36H62O31 and a molecular weight of 990.88 g/mol .

This compound is part of a broader group of bioactive oligosaccharides isolated from L. camara, including stachyose, verbascose, ajugose, and verbascotetraose . These compounds are notable for their anti-androgenic activity, specifically their ability to inhibit testosterone 5α-reductase, a key enzyme in androgen metabolism .

Properties

CAS No.

145204-39-3

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentakis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

InChI

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-/m1/s1

InChI Key

QOFRQWRQGKHJOD-JVUSUTMOSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Other CAS No.

145204-39-3

Synonyms

lantanose B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below compares the structural and physicochemical properties of lantanose B with related oligosaccharides from L. camara:

Compound Molecular Formula Molecular Weight (g/mol) Glycosidic Linkage Source
This compound C36H62O31 990.88 α-D-Gal-(1→6)-α-D-Gal-(1→4)-D-Glc L. camara roots
Lantanose A C36H62O31 990.88 α-D-Gal-(1→6)-α-D-Gal-(1→3)-D-Glc L. camara roots
Stachyose C24H42O21 666.59 α-D-Gal-(1→6)-α-D-Gal-(1→6)-α-D-Glc L. camara roots
Verbascose C30H52O26 828.73 α-D-Gal-(1→6)-α-D-Gal-(1→6)-α-D-Gal L. camara roots
Ajugose C42H70O35 1155.00 Complex branched structure L. camara roots

Key Observations :

  • Lantanose A and B are isomers, differing only in the glycosidic linkage position (1→4 vs. 1→3) .
  • Stachyose and verbascose have smaller molecular weights due to shorter sugar chains.
  • Ajugose exhibits a highly branched structure, contributing to its larger molecular weight .

Pharmacological Activity Comparison

All these oligosaccharides share anti-androgenic properties , but their efficacy varies:

Compound Anti-Androgenic Activity (5α-Reductase Inhibition) Additional Bioactivities
This compound Not quantitatively reported Presumed similar to lantanose A
Lantanose A 48.20% inhibition at 50 μg/mL Anti-inflammatory potential
Stachyose Activity inferred but not quantified Prebiotic effects
Verbascose Activity inferred but not quantified Antioxidant properties

Notes:

  • Lantanose A’s quantified inhibition suggests a moderate effect compared to synthetic inhibitors like finasteride .
  • The anti-androgenic mechanism of this compound remains understudied, though structural similarity to lantanose A implies analogous activity .
  • Stachyose and verbascose are more widely studied for non-hormonal roles, such as prebiotic and antioxidant functions .

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